molecular formula C16H17FN4O2S B2537887 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013811-63-6

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2537887
CAS RN: 1013811-63-6
M. Wt: 348.4
InChI Key: IFIFCLGMNYUZPF-VLGSPTGOSA-N
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Description

This compound is a complex organic molecule that contains a benzo[d]thiazol-2(3H)-ylidene moiety and a 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety. The presence of the fluorine atom and the methoxyethyl group attached to the benzothiazole ring could potentially influence its reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the amide group in the pyrazole ring could make it reactive towards nucleophiles. The fluorine atom on the benzothiazole ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .

Scientific Research Applications

Organic Light Emitting Devices (OLEDs)

The compound’s unique structure and properties make it a promising candidate for OLED applications. Here’s why:

Organic Field-Effect Transistors (OFETs)

While not directly related to the compound , it’s worth noting that derivatives based on the 2H-benzo[d][1,2,3]triazole core have been characterized and tested in OFETs. These compounds exhibit interesting semiconducting properties .

Selective Synthesis of 7-Azaindoles

Again, not directly related to the compound, but researchers have developed a novel one-pot method for selectively synthesizing 7-azaindoles . These heterocyclic compounds have diverse applications in medicinal chemistry and materials science .

properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-10-8-13(20(2)19-10)15(22)18-16-21(6-7-23-3)12-5-4-11(17)9-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFCLGMNYUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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